Molecular Weight Advantage vs. Distinguished Analogues Drives ADME‑Compliant Fragment‑Based Screening Compatibility
The target compound, possessing the simplest unsubstituted phenyl ring in its analogue series, exhibits a molecular weight (MW) of 336.3 g/mol , which is substantially lower than that of the closest commercially tracked analogues: [(3,5‑dimethylphenyl)carbamoyl]methyl 3‑acetylindolizine‑1‑carboxylate (CAS 899725‑17‑8, MW 364.4 g/mol) and [(3‑chloro‑4‑methoxyphenyl)carbamoyl]methyl 3‑acetylindolizine‑1‑carboxylate (CAS 899949‑51‑0, MW 400.8 g/mol) . In fragment‑based screening campaigns where MW is typically constrained below 300–350 Da for lead‑like properties, the 28–64 Da difference is a decisive procurement filter that may render substituted analogues non‑compliant with fragment‑library inclusion criteria.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 336.3 |
| Comparator Or Baseline | [(3,5‑dimethylphenyl)carbamoyl]methyl analogue: 364.4; [(3‑chloro‑4‑methoxyphenyl)carbamoyl]methyl analogue: 400.8 |
| Quantified Difference | −28.1 (8.3%) vs. dimethylphenyl; −64.5 (19.2%) vs. chloro‑methoxyphenyl |
| Conditions | Calculated from molecular formula (C19H16N2O4 vs. C21H20N2O4 vs. C20H17ClN2O5); vendor‑certified data |
Why This Matters
Lower MW directly improves compliance with fragment‑based drug discovery (FBDD) libraries and Lipinski parameters, making the unsubstituted phenyl compound the preferred entry point for SAR campaigns where MW minimization is a primary selection criterion.
